molecular formula C10H13NOS B2473373 1-(Thiophen-2-ylmethyl)piperidin-4-one CAS No. 41661-54-5

1-(Thiophen-2-ylmethyl)piperidin-4-one

Cat. No. B2473373
CAS RN: 41661-54-5
M. Wt: 195.28
InChI Key: NPPMKIGUADGFMF-UHFFFAOYSA-N
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Description

“1-(Thiophen-2-ylmethyl)piperidin-4-one” is a chemical compound with the molecular formula C10H13NOS . It has a molecular weight of 195.29 .


Molecular Structure Analysis

The InChI code for “1-(Thiophen-2-ylmethyl)piperidin-4-one” is 1S/C10H13NOS/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2 . This code provides a unique representation of the molecule’s structure.

The InChI key is NPPMKIGUADGFMF-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The piperidine nucleus is a crucial building block for drug development. 1-(Thiophen-2-ylmethyl)piperidin-4-one derivatives have been investigated for their potential as novel pharmaceutical agents. Researchers explore their structural modifications to enhance bioactivity, optimize pharmacokinetics, and minimize side effects. These compounds may target specific receptors, enzymes, or pathways, making them valuable candidates for drug discovery .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-(Thiophen-2-ylmethyl)piperidin-4-one” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPMKIGUADGFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)piperidin-4-one

CAS RN

41661-54-5
Record name 1-(thiophen-2-ylmethyl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(2-Thiopheneyl)methyl-4-piperidone is prepared from 4-piperidone and 2-(chloromethyl)thiophene essentially as described above in Example 38, Scheme C, step a.
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